Home > Products > Screening Compounds P28695 > Beta-Amyloid (1-10)
Beta-Amyloid (1-10) -

Beta-Amyloid (1-10)

Catalog Number: EVT-247410
CAS Number:
Molecular Formula:
Molecular Weight: 1196.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (1-10) is a peptide fragment derived from the larger amyloid precursor protein, which plays a significant role in the pathogenesis of Alzheimer’s disease. This specific fragment consists of the first ten amino acids of the beta-amyloid peptide, which is crucial in the formation of amyloid plaques associated with neurodegeneration. The study of Beta-Amyloid (1-10) is essential for understanding the early stages of amyloid aggregation and its implications in Alzheimer's disease.

Source

Beta-Amyloid (1-10) is synthesized from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The peptide can also be produced synthetically using solid-phase peptide synthesis techniques, allowing for detailed studies on its properties and interactions with other molecules.

Classification

Beta-Amyloid (1-10) is classified as a neurotoxic peptide that is implicated in the development of Alzheimer’s disease. It belongs to a group of peptides known as amyloids, which are characterized by their propensity to aggregate and form fibrillar structures.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (1-10) can be achieved through several methods, primarily focusing on solid-phase peptide synthesis. This method involves the sequential addition of protected amino acids to a solid support, allowing for efficient purification and characterization of the final product.

Technical Details

  1. Solid-Phase Peptide Synthesis: This method typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where each amino acid is added in a controlled manner. The process involves:
    • Deprotection: Removal of the Fmoc protecting group using a base.
    • Coupling: Addition of the next amino acid using coupling reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).
    • Cleavage: Once synthesis is complete, the peptide is cleaved from the resin using trifluoroacetic acid or other cleavage agents.
  2. Purification: The crude product is purified using reverse-phase high-performance liquid chromatography, which separates peptides based on their hydrophobicity.

The efficiency of synthesizing Beta-Amyloid (1-10) has been improved by employing strategies such as using pseudoprolines to reduce aggregation during synthesis and purification processes .

Molecular Structure Analysis

Structure

Beta-Amyloid (1-10) consists of a sequence of ten amino acids, specifically:

  • Aspartic acid
  • Glutamic acid
  • Valine
  • Phenylalanine
  • Tyrosine
  • Glutamine
  • Glycine
  • Serine
  • Alanine
  • Threonine

The molecular formula for Beta-Amyloid (1-10) is C55H78N14O12S, with a molecular weight of approximately 1185.39 g/mol.

Data

The structural analysis reveals that Beta-Amyloid (1-10) can adopt various conformations depending on environmental factors such as pH and ionic strength, influencing its aggregation behavior.

Chemical Reactions Analysis

Reactions

Beta-Amyloid (1-10) participates in several chemical reactions that contribute to its aggregation into larger amyloid fibrils. These reactions include:

  • Hydrogen Bonding: Interactions between backbone amides and carbonyls facilitate the formation of beta-sheet structures.
  • Hydrophobic Interactions: Non-polar side chains promote aggregation by minimizing exposure to aqueous environments.

Technical Details

The aggregation process can be monitored using techniques such as circular dichroism spectroscopy and transmission electron microscopy, which provide insights into the conformational changes during fibril formation .

Mechanism of Action

Process

Beta-Amyloid (1-10) plays a critical role in the initial stages of plaque formation in Alzheimer's disease. The mechanism involves:

  1. Nucleation: Formation of small aggregates that act as seeds for further growth.
  2. Elongation: Addition of monomers to these seeds leads to fibril growth.
  3. Mature Fibril Formation: Over time, these aggregates accumulate into insoluble plaques that disrupt neuronal function.

Data

Studies indicate that even small fragments like Beta-Amyloid (1-10) can influence neuronal toxicity and are involved in synaptic dysfunction, contributing to cognitive decline observed in Alzheimer’s patients .

Physical and Chemical Properties Analysis

Physical Properties

Beta-Amyloid (1-10) is typically a white to off-white powder when synthesized and has a solubility profile that varies significantly with pH and ionic strength. Its stability can be affected by temperature and storage conditions.

Chemical Properties

The peptide displays characteristics common to amyloidogenic peptides, including:

  • Aggregation Propensity: High tendency to form oligomers and fibrils.
  • Sensitivity to Environmental Conditions: Changes in pH or ionic concentration can significantly alter its solubility and aggregation behavior.

Relevant data indicate that modifications to its structure can enhance solubility and reduce aggregation rates, aiding in therapeutic developments .

Applications

Scientific Uses

Beta-Amyloid (1-10) serves several important functions in scientific research:

  • Biomarker Development: It is used as a biomarker for early detection of Alzheimer’s disease due to its role in plaque formation.
  • Therapeutic Targeting: Research focuses on designing inhibitors that can prevent or disrupt the aggregation process initiated by Beta-Amyloid peptides.
  • Model Systems: It is utilized in various experimental models to study amyloidosis and neurodegenerative diseases.
Pathophysiological Role in Neurodegenerative Disorders

Historical Context of Beta-Amyloid in Alzheimer’s Disease Pathogenesis

The identification of β-amyloid (Aβ) by Glenner and Wong in 1984 marked a pivotal breakthrough in Alzheimer’s disease (AD) research, establishing Aβ as the core component of senile plaques [1] [10]. Early neuropathological studies revealed a perplexing disconnect: amyloid plaque density poorly correlated with clinical dementia severity, suggesting plaques alone were insufficient to explain neurodegeneration [1]. This paradox fueled investigations into soluble Aβ pools and their biochemical properties. The isolation of Aβ from Down syndrome brains in 1987, followed by the cloning of the amyloid precursor protein (APP) gene, positioned Aβ metabolism at the center of AD pathogenesis [4] [10]. Landmark genetic studies in the 1990s solidified this connection, as mutations in APP, PSEN1, and PSEN2 genes were linked to familial AD (FAD). These mutations universally altered APP processing, increasing total Aβ production or the ratio of neurotoxic Aβ42 to shorter isoforms [7] [10]. The subsequent development of amyloid PET tracers (e.g., Pittsburgh Compound B) enabled in vivo visualization of amyloid pathology, transforming AD from a post-mortem diagnosis to a biologically defined continuum [7] [9].

Theoretical Frameworks: Amyloid Cascade Hypothesis Revisited

The original amyloid cascade hypothesis (1992) posited Aβ deposition as the primary trigger initiating tau pathology, synaptic dysfunction, and neuronal loss [5] [10]. Repeated clinical trial failures targeting amyloid plaques necessitated refinement of this model. Contemporary revisions emphasize:

  • Soluble Oligomers as Primary Neurotoxins: Insoluble fibrillar plaques are now viewed as reservoirs of bioactive soluble Aβ oligomers (AβOs), which directly impair synaptic function and induce tau hyperphosphorylation [2] [5] [10].
  • Temporal Dynamics: Aβ accumulation begins 15–20 years before clinical symptoms, creating a prolonged preclinical window for intervention [9] [10].
  • Downstream Multiplicity: Aβ dyshomeostasis activates neuroinflammatory cascades (via microglia/astrocytes), disrupts calcium homeostasis, and induces mitochondrial dysfunction, amplifying neurodegeneration [8] [10].

Table 1: Evolution of the Amyloid Cascade Hypothesis

EraCore TenetEvidenceLimitations Addressed
Classical (1992)Fibrillar plaques drive neurodegenerationAutopsy plaque density in AD; FAD mutations increasing Aβ productionPoor plaque-clinical symptom correlation
Revised (2010s)Soluble oligomers are key neurotoxinsAβOs block LTP; Bind PrPC-mGluR5 complex inducing synaptic lossNegative anti-plaque trial outcomes
Current (2020s)Aβ triggers multi-factorial downstream cascadesAβ-induced neuroinflammation; Tau spreading dependent on AβExplains progression despite plaque removal

Comparative Analysis of Beta-Amyloid (1-10) vs. Full-Length Aβ Isoforms in Disease Mechanisms

Beta-amyloid (1-10) represents the N-terminal fragment of full-length Aβ peptides (e.g., Aβ40/42). Unlike its longer counterparts, Aβ(1-10) lacks the hydrophobic C-terminal domain essential for aggregation into β-sheet-rich fibrils or oligomers [6]. Key functional distinctions include:

  • Biochemical Properties: Aβ(1-10) retains the epitope region targeted by antibodies like lecanemab but cannot form stable oligomers due to truncation of aggregation-prone domains (e.g., KLVFF motif at Aβ17-21) [6] [10].
  • Protective Associations: Elevated CSF Aβ(1-38) (another short isoform) correlates with slower cognitive decline and reduced dementia conversion risk in prodromal AD, suggesting shorter peptides may counteract longer Aβ toxicity or enhance clearance [6].
  • Diagnostic Utility: Aβ(1-40) and Aβ(1-42) ratios in CSF are established AD biomarkers. Emerging data indicate Aβ(1-10) levels may refine risk stratification, particularly when integrated with Aβ42/40 ratios [6] [9].

Table 2: Aβ Isoform Properties and Pathogenic Significance

IsoformLength (AA)Aggregation PropensityNeurotoxicityKey Pathogenic Role
Aβ(1-42)42High (hydrophobic C-term)SevereForms core of plaques; seeds oligomer production
Aβ(1-40)40ModerateModerateDominant soluble form; vascular amyloid deposits
Aβ(1-38)38LowLow/Protective?Correlates with slower cognitive decline
Aβ(1-10)10NegligibleNone observedAntibody target; potential biomarker scaffold

Oligomerization Dynamics and Neurotoxic Synaptic Effects

Full-length Aβ oligomers (AβOs) adopt polymorphic structures (dimers to dodecamers), each with distinct toxicity profiles [2] [10]. Their synaptic impact involves:

  • Ion Channel Dysregulation: Pore-forming AβOs permeabilize neuronal membranes, causing uncontrolled calcium influx, mitochondrial oxidative stress, and caspase activation [2] [10].
  • Receptor-Mediated Toxicity: AβOs bind cellular prion protein (PrPC), activating Fyn kinase via mGluR5 co-receptors. This disrupts NMDA receptor trafficking, long-term potentiation (LTP), and dendritic spine integrity [2] [8].
  • Synaptic Redistribution: AβOs trigger internalization of glutamate receptors (AMPAR/NMDAR) and diminish synaptic vesicle release, impairing neurotransmission within hours of exposure [2] [10].

In contrast, Aβ(1-10) lacks the C-terminal domains necessary for membrane insertion or PrPC binding. While not intrinsically neurotoxic, it may influence disease by:

  • Competing with full-length Aβ for antibody binding sites, potentially enhancing therapeutic efficacy [6].
  • Serving as a surrogate marker for γ-secretase activity, as its generation parallels longer Aβ species [6].

Properties

Product Name

Beta-Amyloid (1-10)

Molecular Weight

1196.2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.